

# Unveiling the Enigmatic Architecture of Desacetylripariochromene B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Desacetylripariochromene B

Cat. No.: B15559222

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Desacetylripariochromene B** stands as a molecule of significant interest within the realm of natural product chemistry and drug discovery. Its chromene core, a privileged scaffold in medicinal chemistry, hints at a spectrum of potential biological activities. This technical guide provides a comprehensive exploration of the chemical structure and stereochemistry of **Desacetylripariochromene B**, drawing from available scientific literature to offer a detailed understanding for researchers and drug development professionals. Due to the nascent stage of research surrounding this specific compound, this guide synthesizes information on its parent molecule, Ripariochromene B, to logically deduce its structural and stereochemical attributes.

## Chemical Structure Elucidation

The journey to understanding **Desacetylripariochromene B** begins with its nomenclature. The name implies a derivative of a parent compound, Ripariochromene B, from which an acetyl group ( $-\text{COCH}_3$ ) has been removed.

## The Parent Compound: Ripariochromene B

Ripariochromene B belongs to the chromene class of heterocyclic compounds. While direct spectroscopic data for Ripariochromene B is not readily available in public databases, its

synthesis has been reported, providing a definitive chemical structure. Ripariochromene B is chemically known as 6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene.

Molecular Formula:  $C_{13}H_{14}O_3$  Molecular Weight: 218.25 g/mol

The structure features a 2,2-dimethyl-2H-chromene core, substituted at the C6 and C7 positions with an acetyl and a hydroxyl group, respectively.

## The Derivative: Desacetylripariochromene B

The prefix "desacetyl-" signifies the removal of an acetyl group. In the context of Ripariochromene B, the only acetyl group is at the C6 position. Its removal results in a hydroxyl group at that position. Therefore, the chemical structure of **Desacetylripariochromene B** is 6,7-dihydroxy-2,2-dimethyl-2H-chromene.

Molecular Formula:  $C_{11}H_{12}O_3$  Molecular Weight: 192.21 g/mol

## Stereochemistry

The designated chemical structure of **Desacetylripariochromene B** does not contain any chiral centers. The carbon atoms in the chromene ring are  $sp^2$  hybridized, and the dimethyl-substituted carbon at position 2 is prochiral but not a stereocenter in this specific arrangement. Therefore, under normal conditions, **Desacetylripariochromene B** is an achiral molecule and does not exhibit stereoisomerism.

## Quantitative Data Summary

At present, specific quantitative experimental data for **Desacetylripariochromene B**, such as NMR, IR, or mass spectrometry, is not available in the public domain. However, based on the elucidated structure, predicted spectroscopic data can be inferred.

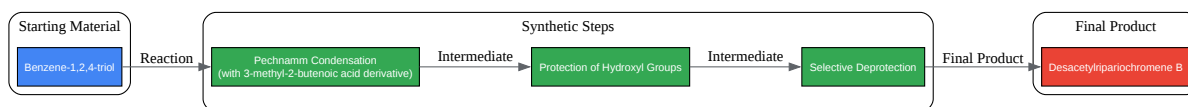
Property	Predicted Value for Desacetylripariochromene B
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	192.21 g/mol
<sup>1</sup> H NMR (predicted)	Signals corresponding to aromatic protons, a vinyl proton on the chromene ring, two methyl groups, and two hydroxyl protons.
<sup>13</sup> C NMR (predicted)	Signals corresponding to aromatic carbons, olefinic carbons, a quaternary carbon, and two methyl carbons.
IR Spectroscopy (predicted)	Characteristic peaks for O-H stretching (hydroxyl groups), C=C stretching (aromatic and vinyl), and C-O stretching.
Mass Spectrometry (predicted)	A molecular ion peak (M <sup>+</sup> ) at m/z 192.0786.

## Experimental Protocols

Detailed experimental protocols for the isolation or synthesis of **Desacetylripariochromene B** are not yet published. However, a logical synthetic pathway can be proposed based on the known synthesis of Ripariochromene B.

## Proposed Synthetic Workflow for Desacetylripariochromene B

The synthesis would likely begin with a suitable dihydroxybenzene derivative, followed by the construction of the chromene ring and subsequent functional group manipulations. A potential workflow is outlined below.

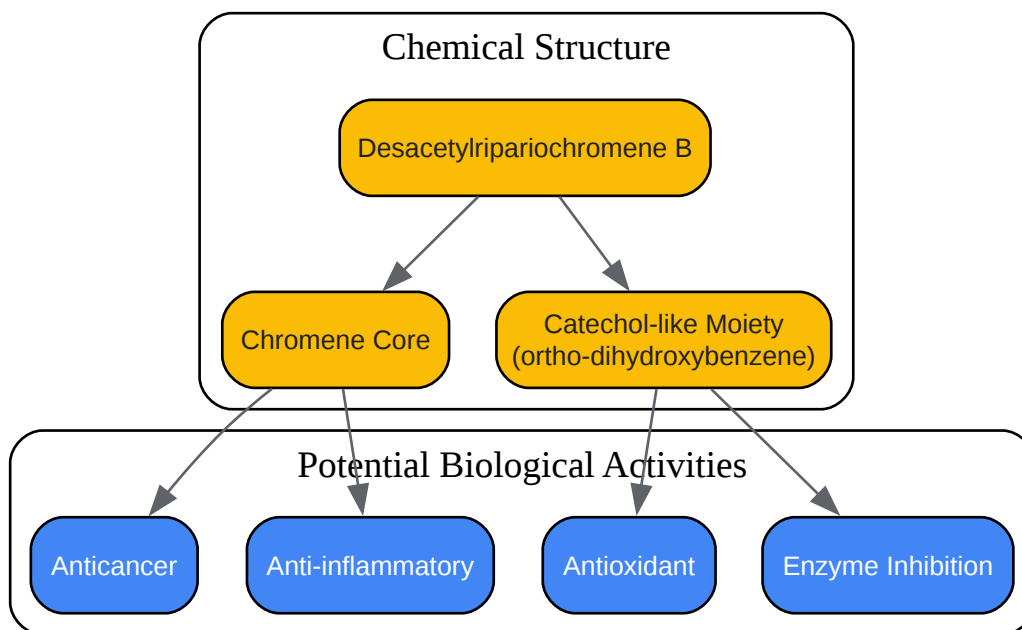


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Caption: Proposed synthetic workflow for **Desacetylripariochromene B**.

## Logical Relationships and Potential Biological Significance

The structural features of **Desacetylripariochromene B**, particularly the dihydroxy-substituted benzene ring fused to a chromene moiety, suggest potential for various biological activities. The relationship between its structure and potential function can be visualized as follows.



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Caption: Logical relationship between structure and potential bioactivity.

The presence of the catechol-like system is a strong indicator of antioxidant properties due to its ability to scavenge free radicals. The chromene nucleus is a well-established pharmacophore with demonstrated anti-inflammatory and anticancer activities in numerous other natural and synthetic compounds.

## Conclusion

While direct experimental data on **Desacetylripariochromene B** remains to be published, a comprehensive understanding of its chemical structure and stereochemistry can be confidently inferred from its parent compound, Ripariochromene B. This technical guide provides a foundational understanding of this intriguing molecule, highlighting its key structural features and postulating its potential for significant biological activity. Further research, including total synthesis, isolation from natural sources, and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of **Desacetylripariochromene B**.

- To cite this document: BenchChem. [Unveiling the Enigmatic Architecture of Desacetylripariochromene B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559222#chemical-structure-and-stereochemistry-of-desacetylripariochromene-b>]

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